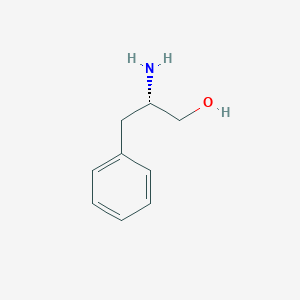

L-Phenylalaninol

Vue d'ensemble

Description

L-Phénylalaninol : est un composé organique appartenant à la classe des amino-alcools. Il est dérivé de l'acide aminé L-phénylalanine et contient à la fois un groupe amino et un groupe hydroxyle. Ce composé est connu pour ses propriétés chirales et est utilisé dans diverses applications chimiques et biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le L-phénylalaninol peut être synthétisé par hydrogénation catalytique du L-phénylalaninate. Ce processus implique l'utilisation d'un catalyseur Cu/ZnO/Al2O3, qui est préparé par une méthode de coprécipitation. La réaction est effectuée à 110°C et à une pression d'hydrogène de 4 MPa pendant 5 heures, ce qui donne un rendement de 69,2 % avec une sélectivité en excès énantiomérique de 99,84 % .

Méthodes de production industrielle : La production industrielle de L-phénylalaninol implique l'utilisation de méthodes de coprécipitation fractionnée pour préparer le catalyseur Cu/ZnO/Al2O3. Le catalyseur est vieilli à 70°C pendant 2 heures et calciné à 450°C pendant 4 heures. Cette méthode permet d'obtenir une sélectivité de 83,6 % en L-phénylalaninol sans racémisation .

Analyse Des Réactions Chimiques

Pyrrole Protection via Paal-Knorr Reaction

L-Phenylalaninol undergoes rapid pyrrole protection using 2,5-dimethoxytetrahydrofuran (DMTHF) in aqueous media, forming N-pyrrolyl derivatives. This method achieves near-quantitative conversion in 15 minutes at 90°C .

| Condition | Time (min) | Conversion (%) | Purification Method |

|---|---|---|---|

| 0.75% citric acid, 90°C | 15 | 98.5 | Column-free centrifugation |

| Neutral aqueous solution | 30 | 95.2 | Column-free centrifugation |

Key advantages include:

- Racemization suppression : Intramolecular hydrogen bonding stabilizes the chiral center .

- Scalability : Reactions proceed without chromatography, enabling gram-scale synthesis .

Fmoc Protection and Coupling Reactions

This compound serves as a building block in peptide synthesis through Fmoc protection and amide bond formation :

Fmoc Protection (89% Yield):

- Conditions : Neat Fmoc-Cl, sonication (20°C, 2 minutes).

- Purification : Recrystallization from diethyl ether .

Amide Coupling (48% Yield):

- Conditions : Microwave (150°C, 40 minutes), NaOAc/EtOH.

- Product : (S)-2-(6-Methyl-5-nitro-pyridin-2-ylamino)-3-phenyl-propan-1-ol .

Reaction Mechanisms and DFT Studies

DFT calculations reveal that pyrrole formation proceeds via a zwitterionic intermediate, bypassing traditional carbocation pathways. Key steps include:

- Zwitterion formation : Assisted by intramolecular H-bonding (ΔG‡ = 9.4 kcal/mol) .

- Cyclization : Enamine intermediate undergoes 1,3-H shift (ΔG‡ = 12.1 kcal/mol) .

- Hydrolysis : Methanol elimination completes pyrrole ring formation .

This mechanism explains the rapid kinetics and high regioselectivity observed experimentally .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiulcer Agent

L-Phenylalaninol has been identified as an effective antiulcer agent. It reduces gastric acid secretion and prevents ulcer formation, making it a candidate for treating gastric ulcers. Its mechanism involves inhibiting the intestinal absorption of L-phenylalanine, which is particularly beneficial for individuals with phenylketonuria (PKU) .

1.2 Treatment for Phenylketonuria

this compound's ability to inhibit the absorption of L-phenylalanine positions it as a promising treatment for PKU, a genetic disorder that leads to the accumulation of phenylalanine in the body. This accumulation can cause severe neurological issues if not managed properly .

1.3 Chiral Resolution and Synthesis

In organic chemistry, this compound is utilized in amidation processes for chiral resolution. It plays a crucial role in synthesizing various pharmaceuticals by acting as a chiral auxiliary, aiding in the production of enantiomerically pure compounds .

Nutritional and Metabolic Research

2.1 Appetite Regulation

Recent studies have demonstrated that this compound modulates gut hormone release, influencing appetite and energy intake. In rodent models, oral administration of L-phenylalanine (the precursor to this compound) resulted in reduced food intake and body weight, suggesting potential applications in obesity management .

2.2 Hormonal Effects

this compound stimulates the release of gastrointestinal hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are critical in regulating appetite and glucose metabolism. This hormonal modulation indicates its potential utility in treating metabolic disorders like obesity and diabetes .

Biophysical Studies

3.1 Amyloid Formation

Research has shown that this compound can self-assemble into amyloid fibrils under certain conditions, which is relevant for understanding diseases like PKU. The self-assembly behavior is primarily driven by hydrophobic interactions, making it a subject of interest for therapeutic strategies against amyloid-related pathologies .

3.2 Gel Formation

At high concentrations, this compound transitions into a gel state, which may have implications for drug delivery systems and biomaterials . This property could be exploited in developing new formulations that require controlled release mechanisms.

Analytical Chemistry

4.1 Capillary Electrophoresis

this compound has been employed in capillary electrophoresis for enantioseparations in pharmaceutical analysis. Its functionalized derivatives have shown promise as chiral selectors, enhancing the efficiency of separating enantiomers in complex mixtures .

Case Studies

Mécanisme D'action

The mechanism of action of L-phenylalaninol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of intestinal phenylalanine absorption and reduces the secretion of gastric acid. The exact molecular targets and pathways involved in these effects are still under investigation .

Comparaison Avec Des Composés Similaires

Composés similaires :

L-Phénylalanine : Un acide aminé qui sert de précurseur au L-phénylalaninol.

D-Phénylalaninol : Un énantiomère du L-phénylalaninol avec des propriétés similaires mais des activités biologiques différentes.

Phénylalanine : Un acide aminé apparenté avec des caractéristiques structurelles similaires.

Unicité : Le L-phénylalaninol est unique en raison de ses propriétés chirales et de sa capacité à agir comme un auxiliaire chiral en synthèse asymétrique. Il possède également des activités biologiques spécifiques, telles que l'inhibition de l'absorption intestinale de la phénylalanine et la réduction de la sécrétion d'acide gastrique, qui ne sont pas observées dans ses composés similaires .

Activité Biologique

L-Phenylalaninol, a non-essential amino acid derivative of phenylalanine, has garnered attention for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

Overview of this compound

This compound is primarily known for its role in inhibiting the proliferation of cancer cells and modulating metabolic pathways. It exhibits properties that can affect both tumor growth and immune responses, making it a compound of interest in therapeutic applications.

-

Anticancer Activity :

- This compound has been shown to increase the activity of cytochrome c reductase and tau-glutamyl transpeptidase in melanoma cells, leading to inhibited cell proliferation .

- In studies involving various cancer cell lines, it was observed that this compound could potentially enhance the efficacy of boron neutron capture therapy (BNCT) by increasing the uptake of boron compounds like 4-borono-L-phenylalanine (BPA) in cells .

-

Metabolic Regulation :

- Research indicates that L-phenylalanine, a precursor to this compound, acts as a metabolic checkpoint in T-helper 2 (Th2) cells, impacting their proliferation and function. Increased levels of intracellular L-phenylalanine were found to boost glycolysis while limiting oxidative phosphorylation (OXPHOS) in specific immune cell types .

- Antacid Effects :

Case Studies and Experimental Data

A variety of studies have explored the biological activities of this compound and its analogs. Below is a summary of key findings:

Detailed Research Findings

- Anticancer Mechanisms :

- Immune Modulation :

- Boron Neutron Capture Therapy (BNCT) :

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025528 | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-95-4 | |

| Record name | L-Phenylalaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalaninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-phenylalaninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.